molecular formula C22H20N2O5 B193285 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione CAS No. 130144-34-2

4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Cat. No. B193285
M. Wt: 392.4 g/mol
InChI Key: FJHBVJOVLFPMQE-UHFFFAOYSA-N
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Description

This compound, also known as 7-Ethylcamptothecin , is a pharmaceutical secondary standard and certified reference material . It has the empirical formula C22H20N2O4 and a molecular weight of 376.41 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antitumor Applications

4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, also known as SN-38, is primarily known for its antitumor activity. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication in cells. This property makes it effective in combating cancer cells. The crystal structure of SN-38 as the monohydrate reveals insights into its stability and hydrolysis mechanism, which is critical for its biological activity. Heating the crystal leads to partial hydrolysis at its lactone ring, transforming it into an inactive carboxylate form (Ali et al., 2016).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics of SN-38 has been conducted to understand its behavior in the body, specifically its absorption, distribution, metabolism, and excretion. It was observed that after intravenous dosing in rats, SN-38 exhibits bi-exponential decay in plasma, indicating its rapid metabolism and excretion, primarily through feces and bile. This rapid excretion could influence the drug's half-life and efficacy (Atsumi et al., 1995).

Drug Synthesis and Modification

In the field of synthetic chemistry, methods have been developed for the preparation of SN-38 derivatives. One significant approach involves the aminoalkylation of 10-hydroxycamptothecin using methylene chloride under solid-liquid phase transfer catalysis. This method is pivotal for the synthesis of Topotecan, a derivative of SN-38 (Puri et al., 2004).

Chiral Separation and Analysis

The development of a chiral high-performance liquid chromatography method for the enantiomeric separation of 10-hydroxycamptothecin demonstrates the importance of chiral analysis in drug research. This method enables the quantitative determination of the R-enantiomer in bulk drug substances, which is vital for maintaining the quality and efficacy of the drug (Venkateshwarlu et al., 2013).

Nanoparticle Delivery Systems

Recent advancements have explored the use of nanoparticles as a delivery system for SN-38. For instance, studies have investigated the loading of camptothecin into magnetic nanoparticles, enhancing its solubility and bioavailability. Such innovations can improve the drug's therapeutic potential and open pathways for combined imaging and therapeutic applications (Castillo et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

properties

IUPAC Name

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBVJOVLFPMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861089
Record name 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 2
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 3
Reactant of Route 3
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 4
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 5
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Reactant of Route 6
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Citations

For This Compound
30
Citations
R ATSUMI, O OKAZAKI, H HAKUSUI - … and Pharmaceutical Bulletin, 1995 - jstage.jst.go.jp
Irinotecan (CPT-ll) is a camptothecin derivative used for the treatment of cancer. It is a prodrug that is metabolized to its active form, SN-38 [(+)-(4S)-4, 11-diethyl-4, 9—dihydroxy-1H-…
Number of citations: 24 www.jstage.jst.go.jp
MA Ali, S Noguchi, M Watanabe, Y Iwao… - … Section C: Structural …, 2016 - scripts.iucr.org
7-Ethyl-10-hydroxycamptothecin [systematic name: (4S)-4,11-diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, SN-38] is an antitumour drug …
Number of citations: 8 scripts.iucr.org
A Venkateshwarlu, AV Rama Rao… - International Journal …, 2014 - hero.epa.gov
Objective: The objective of the method was to develop a new and simple, rapid, isocratic, normal phase chiral HPLC method for the enantiomeric separation of (S)-7-ethyl-10-…
Number of citations: 1 hero.epa.gov
Y Ma, J Weimer, R Fredrik, S Adam-Klages… - Archives of gynecology …, 2013 - Springer
Purpose The treatment of ovarian tumors is carried out with platinum medicine which can lead to incompatibilities or resistances. Thus, it is of great interest to check new medicine …
Number of citations: 10 link.springer.com
S Prasad, JS Dangi - World J Pharm Res, 2015 - researchgate.net
A rapid and sensitive reversed phase high performance liquid chromatography (RP-HPLC) method using isocratic elution with UV detection and UV spectrophotometric method was …
Number of citations: 2 www.researchgate.net
J Wen, J Luo, W Huang, J Tang, H Zhou… - Journal of Pharmacology …, 2015 - ASPET
Multidrug-resistant protein 4 (MRP4), a member of the C subfamily of ATP-binding cassette transporters, is distributed in a variety of tissues and a number of cancers. As a drug …
Number of citations: 76 jpet.aspetjournals.org
KE Reinicke, EA Bey, MS Bentle, JJ Pink… - Clinical Cancer …, 2005 - AACR
β-Lapachone, an o-naphthoquinone, induces a novel caspase- and p53-independent apoptotic pathway dependent on NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 reduces β-…
Number of citations: 116 aacrjournals.org
YW Liu, KS Shia, CH Wu, KL Liu, YC Yeh… - Bioconjugate …, 2017 - ACS Publications
A series of zinc(II) dipicolylamine (ZnDPA)-based drug conjugates have been synthesized to probe the potential of phosphatidylserine (PS) as a new antigen for small molecule drug …
Number of citations: 21 pubs.acs.org
L Goldwirt, K Beccaria, A Carpentier, R Farinotti… - Cancer chemotherapy …, 2014 - Springer
Glioblastoma (GBM), the most common primary brain tumor in adults, is usually rapidly fatal with median survival duration of only 15 months and a 3-year survival rate of <7 %. …
Number of citations: 37 link.springer.com
JG Slatter, P Su, JP Sams, LJ Schaaf… - Drug Metabolism and …, 1997 - ASPET
Human hepatic microsomes were used to investigate the carboxylesterase-mediated bioactivation of CPT-11 to the active metabolite, SN-38. SN-38 formation velocity was determined …
Number of citations: 201 dmd.aspetjournals.org

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